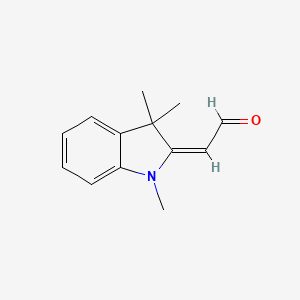
sodium;1,1-dioxo-1,2-benzothiazol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate, also known as sodium saccharin, is a chemical compound with the molecular formula C7H4NNaO3S. It is a white crystalline powder that is commonly used as an artificial sweetener. Sodium saccharin is known for its high sweetness, which is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide with potassium permanganate, followed by neutralization with sodium hydroxide to form sodium saccharin. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, sodium saccharin is produced through the Maumee process, which involves the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by neutralization with sodium hydroxide. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of sodium;1,1-dioxo-1,2-benzothiazol-3-olate involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate is unique compared to other similar compounds due to its high sweetness and stability. Similar compounds include:
Sodium cyclamate: Another artificial sweetener, but less sweet than sodium saccharin.
Aspartame: A widely used artificial sweetener, but less stable under high temperatures.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
This compound stands out due to its combination of high sweetness, stability, and versatility in various applications.
Properties
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINXNKPZLFISPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
![3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B7761575.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7761585.png)




![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)


![(3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide](/img/structure/B7761655.png)

